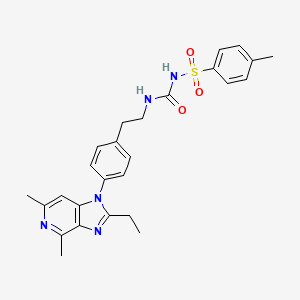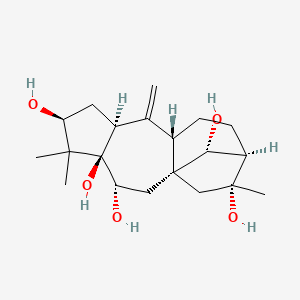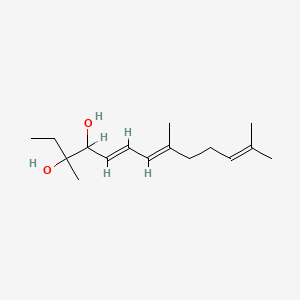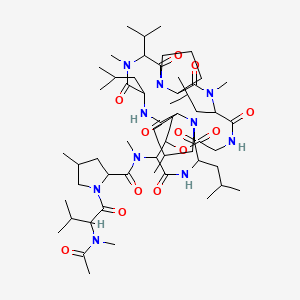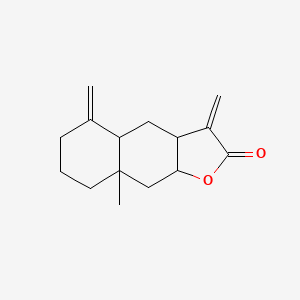
Isoalantolactone
Overview
Description
Mechanism of Action
Target of Action
Isoalantolactone (IAL) is a sesquiterpene lactone compound extracted from the root of Inula . It has been reported to have many pharmacological effects such as antioxidant, anti-inflammatory, anti-proliferative and neuroprotective . It also affects the Nrf2 signaling pathway and the PI3K/Akt signaling pathway .
Mode of Action
IAL exerts different pharmacological effects with different mechanisms of action at different doses . It has been shown to induce apoptosis in SGC-7901 cells via mitochondrial and phosphatidylinositol 3-kinase/Akt signaling pathways . It also suppresses LPS-induced inflammation by inhibiting TRAF6 ubiquitination .
Biochemical Pathways
IAL affects several biochemical pathways. It has been found to suppress LPS-induced inflammation by inhibiting TRAF6 ubiquitination . It also inhibits the phosphorylation of PI3K/Akt . At physiological concentration, IAL plays an antioxidant role by activating the Nrf2 signaling pathway .
Pharmacokinetics
It has been reported that ial was well tolerated in mice, with no deaths or any signs of drug toxicity at the 100 mg/kg dose
Result of Action
IAL has various pharmacological activities and medicinal values. It has been reported to have many pharmacological effects such as antioxidant, anti-inflammatory, anti-proliferative and neuroprotective . It can be used to prevent and treat inflammatory diseases, neurodegenerative diseases, acute lung injury and antitumor, including oesophageal, lung, breast and pancreatic cancer .
Action Environment
It has been suggested that the therapeutic effects of ial on acute lung injury (ali) and its anti-inflammatory potential were investigated in vitro and in vivo
Biochemical Analysis
Biochemical Properties
IAL interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The phase II metabolism dominated by the binding reaction of glutathione (GSH) and cysteine (Cys) is the main metabolic pathway of IAL .
Cellular Effects
IAL influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has shown anti-inflammatory effects and can be used to prevent and treat inflammatory diseases, neurodegenerative diseases, acute lung injury, and antitumor .
Molecular Mechanism
IAL exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The receptor mediated by its pharmacological action has not been studied .
Temporal Effects in Laboratory Settings
The effects of IAL change over time in laboratory settings .
Dosage Effects in Animal Models
IAL exerts different pharmacological effects with different mechanisms of action at different doses . It may be a potential drug candidate to treat inflammatory diseases, neurodegenerative diseases, and cancer, with medicinal value .
Metabolic Pathways
The phase II metabolism dominated by the binding reaction of glutathione (GSH) and cysteine (Cys) is the main metabolic pathway of IAL .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isohelenin can be synthesized through the extraction of Inula helenium roots followed by chromatographic separation . The extraction process typically involves the use of methanol as a solvent, and the compound is then purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of isohelenin involves large-scale extraction from Inula helenium roots. The roots are dried, ground, and subjected to solvent extraction using methanol or ethanol. The extract is then concentrated and purified using chromatographic techniques to obtain isohelenin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Isohelenin undergoes various chemical reactions, including:
Oxidation: Isohelenin can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction of isohelenin can lead to the formation of dihydro derivatives.
Substitution: Isohelenin can undergo nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydroisohelenin.
Substitution: Amino and thio derivatives.
Scientific Research Applications
Isohelenin has a wide range of scientific research applications:
Comparison with Similar Compounds
Alantolactone: Another sesquiterpene lactone from Inula helenium with similar anti-inflammatory properties.
Isoalantolactone: A structural isomer of isohelenin with comparable biological activities.
5α-Epoxyalantolactone: An oxidized derivative of alantolactone with enhanced anti-inflammatory effects.
Uniqueness of Isohelenin: Isohelenin is unique due to its highly specific inhibition of nuclear factor kappa B activation without affecting other kinases such as Fyn and Src . This specificity makes it a valuable compound in the study and treatment of inflammatory diseases .
Properties
IUPAC Name |
8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUANYCQTOGILD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874697 | |
| Record name | NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoalantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
470-17-7 | |
| Record name | NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoalantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115 °C | |
| Record name | Isoalantolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



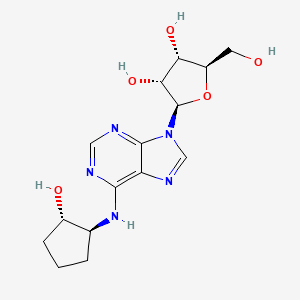
![(3S)-3-[[2-[[(Z,2S)-2-[[(3R,6R,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carbonyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butanoic acid](/img/structure/B1672129.png)
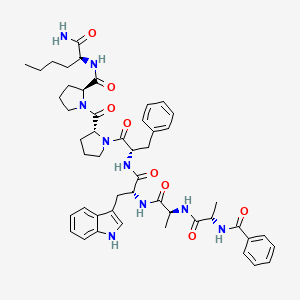
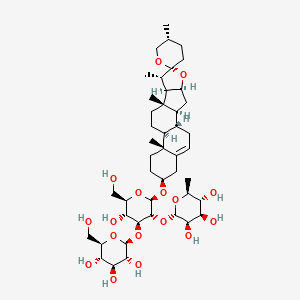

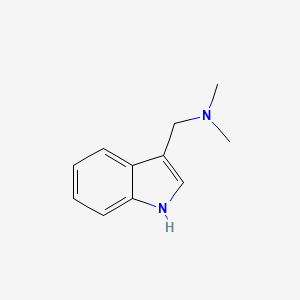
![(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid](/img/structure/B1672136.png)
![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)
